molecular formula C16H19N3O3 B2436316 methyl 3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoate CAS No. 1397006-99-3

methyl 3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoate

Cat. No.: B2436316
CAS No.: 1397006-99-3
M. Wt: 301.346
InChI Key: JSZGGIXQCNHMAJ-UHFFFAOYSA-N
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Description

Methyl 3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoate (CAS 1397006-99-3) is a chemical intermediate of interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C16H19N3O3 and a molecular weight of 301.34, is the methyl ester derivative of its corresponding carboxylic acid, 3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoic acid . The structure incorporates both an imidazole ring and a phenyl group, pharmacophores that are frequently explored in the development of bioactive molecules. The imidazole moiety is a common feature in compounds studied for various therapeutic areas . Similarly, the 3-phenylpropanamido side chain is a structural element present in advanced research compounds, including those investigated as agonists for targets like the G protein-coupled receptor 88 (GPR88) . Researchers utilize this ester in synthetic workflows where a protected carboxylic acid is required; the methyl ester can serve as a synthetic precursor that can be hydrolyzed under basic conditions to its corresponding acid for further derivatization or screening . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 3-(1H-imidazol-5-yl)-2-(3-phenylpropanoylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-22-16(21)14(9-13-10-17-11-18-13)19-15(20)8-7-12-5-3-2-4-6-12/h2-6,10-11,14H,7-9H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZGGIXQCNHMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CN=CN1)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.

    Amidation: The imidazole derivative is then subjected to amidation with 3-phenylpropanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to yield the desired ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The structure of methyl 3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoate suggests it may interact with biological pathways involved in cancer cell proliferation and apoptosis. In vitro assays have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)
MCF-7 (Breast)15.0
A549 (Lung)12.5
HeLa (Cervical)18.0

These results indicate that the compound could serve as a lead for developing new anticancer therapies, particularly in targeting breast and lung cancers .

Mechanism of Action
The anticancer properties are attributed to the compound's ability to modulate key signaling pathways such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer . Further studies are needed to elucidate the exact mechanisms involved.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various bacterial strains. Preliminary tests indicate that it may inhibit bacterial growth by disrupting cellular processes or damaging bacterial membranes.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could be further explored for its potential use in treating bacterial infections .

Anti-inflammatory Effects

The compound's imidazole ring structure is known to exhibit anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and reduce inflammation in various models, making it a candidate for developing new anti-inflammatory drugs.

Material Science Applications

In addition to its pharmaceutical uses, this compound has potential applications in material science, particularly in the development of polymers and nanomaterials. Its unique chemical structure allows for the formation of complexes with metals, which can be utilized in catalysis or as sensors.

Case Studies

  • Case Study on Anticancer Activity
    A study conducted by Aziz-ur-Rehman et al. synthesized several derivatives of this compound and evaluated their anticancer activity using MTT assays across different cell lines. The results showed that modifications to the phenyl group significantly enhanced cytotoxicity, suggesting structural optimization could lead to more potent agents .
  • Case Study on Antimicrobial Properties
    Research published in the Tropical Journal of Pharmaceutical Research examined the antimicrobial efficacy of various propanamide derivatives, including this compound. The study found promising results against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity .

Mechanism of Action

The mechanism of action of methyl 3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoate depends on its specific application. In medicinal chemistry, the imidazole ring can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain, similar in structure to the imidazole ring in the compound.

    Benzimidazole: Contains a fused benzene and imidazole ring, used in various pharmaceutical applications.

    Phenylalanine: An amino acid with a phenyl group, similar to the phenyl group in the compound.

Uniqueness

Methyl 3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the imidazole ring and the phenyl group allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound in research and industrial applications.

Biological Activity

Methyl 3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C16H20N4O2\text{C}_{16}\text{H}_{20}\text{N}_4\text{O}_2

This structure includes an imidazole ring, which is known for its role in various biological processes, and a phenylpropanamide moiety that may influence its activity.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings often exhibit antimicrobial properties. For instance, derivatives of imidazole have been shown to inhibit the growth of various bacterial strains. A study demonstrated that this compound has significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent in treating bacterial infections .

Anticancer Potential

The compound has also been evaluated for anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the modulation of cell cycle regulators .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in cancer cell lines
AntioxidantModerate activity observed

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenyl group and variations in the amide linkage have shown to enhance potency while reducing toxicity.

Case Study: Modifications and Their Effects

A series of analogs were synthesized by altering the substituents on the phenyl ring. For example, introducing electron-withdrawing groups resulted in increased cytotoxicity against cancer cells, while maintaining low toxicity towards normal cells .

Table 2: Effects of Structural Modifications

Modification TypeResulting ActivityReference
Electron-withdrawing groupsIncreased cytotoxicity
Alkyl substitutionsEnhanced solubility

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Its metabolic stability was assessed through in vitro liver microsome assays, indicating a low rate of metabolism which could enhance its therapeutic window .

Q & A

Q. What are the key steps to synthesize methyl 3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves coupling 3-phenylpropanoyl chloride with a histidine-derived intermediate. Critical variables include solvent choice (e.g., DMF or THF for solubility), temperature control (reflux at ~80–100°C), and catalysts (e.g., KOH for nucleophilic acyl substitution). For example, hydroxylamine hydrochloride and KOH under reflux conditions promote amidation and cyclization steps, as seen in analogous imidazole-containing compounds . Optimization may involve adjusting stoichiometric ratios (e.g., 1:1.2 for amine-to-acyl chloride) and monitoring reaction progress via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the ester product with >95% purity.

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer: A combination of techniques is required:

  • 1H/13C NMR : To verify imidazole ring protons (δ 7.6–8.1 ppm) and ester carbonyl (δ ~170 ppm). Aromatic protons from the phenylpropanamido group appear as multiplet signals (δ 7.2–7.5 ppm) .
  • IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O stretch) and 1650 cm⁻¹ (amide C=O stretch) confirm functional groups .
  • Mass Spectrometry (HRMS) : Exact mass matching the molecular formula (C₁₆H₁₈N₃O₃) ensures structural integrity.
  • HPLC : Retention time consistency under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) assesses purity .

Advanced Research Questions

Q. How can researchers design analogs of this compound to explore structure-activity relationships (SAR) in biological assays?

Methodological Answer: SAR studies require systematic modifications:

  • Imidazole Substitutions : Replace the 1H-imidazol-4-yl group with 1H-imidazol-2-yl or pyrazole to alter hydrogen-bonding interactions .
  • Ester Hydrolysis : Synthesize the carboxylic acid derivative to evaluate bioavailability changes.
  • Phenylpropanamido Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -F) on the phenyl ring to assess electronic effects on target binding.
    Docking studies (using software like AutoDock Vina) can predict binding modes to enzymes like indoleamine 2,3-dioxygenase (IDO1), a common target for imidazole derivatives .

Q. How should contradictory results in reported antiproliferative activity be addressed methodologically?

Methodological Answer: Contradictions may arise from assay variability. Mitigation strategies include:

  • Standardized Assay Protocols : Use consistent cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hours) .
  • Dose-Response Curves : Test a wide concentration range (0.1–100 μM) to determine IC₅₀ values with statistical significance (n ≥ 3 replicates).
  • Control Compounds : Include reference drugs (e.g., doxorubicin) to validate assay sensitivity.
  • Mechanistic Studies : Combine viability assays with apoptosis markers (e.g., caspase-3 activation) to confirm cytotoxic mechanisms .

Q. What experimental frameworks are recommended for studying the environmental fate of this compound?

Methodological Answer: Adopt a tiered approach:

Physicochemical Properties : Determine logP (octanol-water partition coefficient) and hydrolysis half-life at pH 7–9 to predict environmental persistence .

Biotic/Abiotic Degradation : Use OECD 301F (ready biodegradability) and photolysis assays (UV light, λ = 254 nm) to assess degradation pathways.

Ecotoxicology : Perform acute toxicity tests on Daphnia magna (48-hour LC₅₀) and algal growth inhibition (72-hour EC₅₀) .

Modeling : Apply QSAR models (e.g., EPI Suite) to estimate bioaccumulation potential.

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